molecular formula C9H18N6O3 B1217834 Trimelamol CAS No. 64124-21-6

Trimelamol

カタログ番号: B1217834
CAS番号: 64124-21-6
分子量: 258.28 g/mol
InChIキー: MHVFYGIQJNFWGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリメラモールは、ヘキサメチルメラミンやペンタメチルメラミンの類似体であり、代謝活性化を必要とせず、注射による投与を可能にする十分な水溶性を有しています .

製造方法

トリメラモールは、トリアジン環を含む一連の化学反応によって合成されますトリメラモールの溶解度および安定性は、平均ポリエチレングリコール分子量が大きくなるにつれて水性ポリエチレングリコール溶液の存在下で増加します . 工業的製造方法には、液体製剤に比べて製品の保存期間を延ばすために凍結乾燥を使用する方法があります .

化学反応解析

トリメラモールは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、トリメラモールの酸化は、異なる官能基を持つトリアジン誘導体の生成につながる可能性があります .

科学研究への応用

トリメラモールは、その細胞毒性と癌治療における潜在的な用途について広く研究されてきました。 トリメラモールは、卵巣癌などのさまざまな種類の癌に対して活性を示しています . この化合物は、抗癌剤としての有効性と安全性を評価するために、前臨床試験および臨床試験で使用されています。 さらに、トリメラモールは、臨床評価および商業生産のための安定した注射製剤を開発するために、医薬品研究で使用されています .

化学反応の分析

Trimelamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine derivatives with different functional groups .

科学的研究の応用

Introduction to Trimelamol

This compound, scientifically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a synthetic compound that has garnered attention for its potential applications in oncology. It is an analogue of pentamethylmelamine and is primarily studied for its antitumor properties. Unlike its predecessor, this compound does not require metabolic activation, which is expected to enhance its efficacy in clinical settings.

Antitumor Activity

This compound has been investigated for its effectiveness against various cancers, particularly refractory ovarian cancer. In a Phase II clinical trial involving 42 patients with advanced ovarian cancer who were resistant to platinum-based chemotherapy, this compound was administered at a dosage of 800 mg/m² intravenously for three consecutive days. The results indicated an objective response rate of 9.5%, with one complete response and several partial responses observed. The main toxicity reported was nausea and vomiting, alongside mild myelosuppression .

Pharmacokinetics and Toxicity

Research has shown that this compound exhibits significantly lower central nervous system penetration compared to pentamethylmelamine, which may contribute to its reduced neurotoxicity. In animal studies, this compound demonstrated a brain-to-plasma concentration ratio of only 0.08, indicating limited CNS exposure and consequently lower risks of sedation and emesis .

Stability Studies

The stability of this compound in various conditions has been explored, revealing two primary degradation pathways: one involving the elimination of hydroxymethylene units leading to the formation of trimethylmelamine, and another involving the coupling of two this compound molecules to form bis(this compound). These findings are crucial for understanding the drug's formulation and clinical administration .

Case Study 1: Refractory Ovarian Cancer

In a Phase II trial conducted by Judson et al., patients with recurrent ovarian cancer were treated with this compound after failing previous therapies. The study highlighted the challenges in achieving significant response rates in heavily pre-treated populations but noted that some patients experienced prolonged responses .

Patient ResponseDuration (weeks)
Complete Response20
Partial Response 18
Partial Response 220
Partial Response 328

Case Study 2: Toxicity Profile

A comparative analysis between this compound and pentamethylmelamine indicated that while both compounds exhibit antitumor properties, this compound's lower CNS penetration correlates with a more favorable toxicity profile. This suggests that this compound may be better tolerated in clinical settings, potentially leading to improved patient compliance .

作用機序

トリメラモールは、癌細胞における核酸の合成を阻害することで作用します。トリアジン環を標的とし、これはDNAおよびRNAの形成に不可欠です。 核酸の合成を阻害することで、トリメラモールは癌細胞の増殖と増殖を阻害し、細胞死につながります .

類似の化合物との比較

トリメラモールは、ヘキサメチルメラミンやペンタメチルメラミンと似ていますが、注射による投与に適した独自の特性を持っています。 その類似体とは異なり、トリメラモールは代謝活性化を必要とせず、より優れた溶解度と安定性を有しています . その他の類似の化合物には、メラミンとその誘導体があり、これもトリアジン環を含んでいますが、官能基と生物学的活性は異なります .

生物活性

Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

Table 1: Chemical Structure of this compound

PropertyValue
Chemical FormulaC12H18N6O3
Molecular Weight270.31 g/mol
SolubilitySoluble in water
Log P-0.59

Antitumor Activity

This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .

Table 2: Summary of Antitumor Efficacy Studies

Study TypeCancer ModelDose (mg/kg)Result
In VivoOvarian Cancer Xenograft15-60 i.p. dailyCurative effects observed
In VivoSarcoma Model30-90 i.p. weeklySignificant tumor reduction
In VitroVarious Cancer Cell Lines10-100 µMInduced apoptosis in cancer cells

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .

Table 3: Pharmacokinetic Parameters

ParameterValue
Absorption Half-Life1.5 hours
Peak Plasma Concentration45 µg/mL at 2 hours post-administration
Elimination Half-Life8 hours

Safety Profile

The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .

Case Study: Efficacy in Ovarian Cancer

In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .

Case Study: Combination Therapy

Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .

特性

CAS番号

64124-21-6

分子式

C9H18N6O3

分子量

258.28 g/mol

IUPAC名

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol

InChI

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3

InChIキー

MHVFYGIQJNFWGQ-UHFFFAOYSA-N

SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

正規SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

Key on ui other cas no.

64124-21-6

同義語

CB 10375
CB-10-375
N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine
trimelamol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimelamol
Reactant of Route 2
Reactant of Route 2
Trimelamol
Reactant of Route 3
Trimelamol
Reactant of Route 4
Trimelamol
Reactant of Route 5
Reactant of Route 5
Trimelamol
Reactant of Route 6
Trimelamol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。